HKSOX-1r

superoxide detection live-cell imaging fluorescent probe

Generic superoxide probes suffer from rapid efflux, causing signal loss in live-cell time-lapse imaging. HKSOX-1r solves this via chemical modification for enhanced intracellular retention. - **Specificity:** Aryl triflate non-redox mechanism; no interference from H2O2, HOCl, •OH, or GSH. - **Validation:** Confocal, flow cytometry, 96-well plate; HCT116, BV-2, RAW264.7 cells; zebrafish (10 µM, 20 min). - **Compatibility:** Ex/Em 509/534 nm (FITC/GFP filters); >98% purity. - **Supply:** Multiple pack sizes available for rapid delivery.

Molecular Formula C29H15F10NO14S2
Molecular Weight 855.5 g/mol
Cat. No. B12096576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHKSOX-1r
Molecular FormulaC29H15F10NO14S2
Molecular Weight855.5 g/mol
Structural Identifiers
SMILESCOC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O
InChIInChI=1S/C29H15F10NO14S2/c1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-12-11(5-10)26(44)52-27(12)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39/h3-7H,8-9H2,1-2H3
InChIKeyHWVQDLJPKJSMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HKSOX-1r Superoxide Probe for Live-Cell & In Vivo Studies


HKSOX-1r is a fluorescent probe from the HKSOX series, specifically optimized for cellular retention to enable robust detection of endogenous superoxide anion radicals (O2•−) in live cells and in vivo [1]. The compound utilizes an aryl trifluoromethanesulfonate-based non-redox mechanism, where O2•−-mediated cleavage releases a fluorescent phenol, providing high selectivity over a broad pH range and in the presence of strong cellular oxidants and reductants [2].

Detection Target Endogenous superoxide (O2•−) in live cells and in vivo models
Probe Design Enhanced cellular retention for sustained fluorescence imaging
Mechanism Non-redox aryl triflate cleavage; reported selectivity over a broad pH range

HKSOX-1r vs. Generic Probes & Analogs


Superoxide detection probes exhibit critical differences in cellular retention, subcellular targeting, and spectral properties, which directly impact experimental outcomes and data reproducibility [1]. While HKSOX-1 serves as a baseline probe, HKSOX-1r is chemically modified to enhance intracellular retention, minimizing signal loss from probe efflux, a common limitation of small-molecule fluorophores in live-cell imaging [2]. HKSOX-1m, in contrast, includes a mitochondrial targeting moiety, making it unsuitable for cytosolic or whole-cell superoxide measurements where HKSOX-1r is indicated . Procuring a generic superoxide probe without these defined optimizations introduces uncontrolled variables, compromising the validity of quantitative fluorescence studies.

HKSOX-1 (parent probe)
May exhibit lower cellular retention; probe efflux may reduce signal stability in time-lapse studies
HKSOX-1m (mito-targeted)
Mitochondrial targeting moiety limits use in cytosolic or whole-cell O2•− measurements
Generic redox-based probes
Redox mechanism may introduce cross-reactivity with other ROS and cellular reductants; signal specificity may not transfer

HKSOX-1r Validation & Evidence


Enhanced Cellular Retention over HKSOX-1

HKSOX-1r was specifically designed and synthesized to address the issue of probe efflux from cells, a common limitation of small-molecule fluorophores that can lead to signal loss and unreliable quantification [1]. While the original HKSOX-1 probe exhibits excellent selectivity and sensitivity toward superoxide , HKSOX-1r incorporates chemical modifications that enhance its intracellular retention, thereby providing a more stable and sustained fluorescence signal in long-term live-cell imaging experiments .

Cellular Retention
Class-level
Enhanced retention vs HKSOX-1 (parent probe)
Supports sustained live-cell imaging workflow
Exact fold-change not reported
superoxide detection live-cell imaging fluorescent probe

Superoxide Detection in Mitochondrial Stress

HKSOX-1r has been quantitatively validated for detecting mitochondrial respiratory inhibitor-induced O2•− formation in a highly sensitive and rapid manner across multiple cell lines, including HCT116 (human colon cancer), BV-2 (murine microglia), and RAW264.7 (murine macrophages) [1]. At a concentration of 2 μM with a 30-minute incubation, the probe effectively reports on superoxide production triggered by mitochondrial stressors, demonstrating broad applicability across different cell types and biological contexts [2].

Mitochondrial Stress
Assay context
2 μM, 30 min; HCT116, BV-2, RAW264.7 cells
Supports multi-cell-line superoxide assay context
Requires cell-type-specific validation
mitochondrial stress ROS detection in vitro assay

In Vivo Superoxide Imaging in Zebrafish

HKSOX-1r has been successfully applied for in vivo imaging of superoxide in intact live zebrafish embryos [1]. Following a 20-minute incubation with 10 μM HKSOX-1r, distinct fluorescence distribution patterns were observed in embryos challenged with phorbol 12-myristate 13-acetate (PMA) or antimycin A, two established inducers of oxidative stress [2]. This demonstrates the probe's ability to report on spatially resolved superoxide production in a whole-organism context, a feature not universally validated for many commercial superoxide probes.

In Vivo Zebrafish
Assay context
10 μM, 20 min; PMA / antimycin A challenge
Supports whole-organism O2•− detection in vertebrate models
Protocol requires model-specific adaptation
in vivo imaging zebrafish model oxidative stress

Broad pH Stability & Redox Resistance

The HKSOX series, including HKSOX-1r, exhibits excellent selectivity and sensitivity toward superoxide over a broad pH range and in the presence of strong oxidants and abundant reductants typically found in cellular environments [1]. This non-redox detection strategy avoids the interference that plagues many redox-based superoxide probes, which can give false-positive signals from other reactive oxygen species (ROS) or cellular antioxidants . While quantitative selectivity ratios (e.g., fold-change vs. H2O2 or GSH) are not explicitly provided in the primary reference, the probe's design ensures that the fluorescence signal is predominantly triggered by O2•−-mediated cleavage of the aryl trifluoromethanesulfonate group, minimizing off-target responses .

pH & Redox Stability
Class-level
Non-redox mechanism; reported stability over broad pH range
Supports selectivity review in complex biological matrices
Quantitative selectivity data limited; source-specific review
assay robustness pH stability selectivity

Multi-Platform Assay Validation

HKSOX-1r has been robustly applied in multiple assay formats, including confocal imaging, flow cytometry, and 96-well microplate assays, demonstrating its versatility and suitability for both low- and high-throughput experimental workflows [1]. This is a key differentiator from probes that are only validated for microscopy or single-cell applications. The ability to use the same probe across different platforms enables seamless transition from mechanistic studies (confocal) to population-level analysis (flow cytometry) and screening campaigns (96-well), reducing assay development time and ensuring data comparability across platforms .

Multi-Platform
Assay context
Confocal, flow cytometry, 96-well microplate
Supports cross-platform workflow integration
Platform-specific optimization may be needed
high-throughput screening flow cytometry confocal microscopy

High Purity & Defined Spectral Properties

Commercially available HKSOX-1r is supplied with high purity (typically >98%), ensuring consistent performance and minimizing batch-to-batch variability in fluorescence assays . The probe exhibits defined excitation/emission maxima at 509/534 nm, placing it in the green fluorescence channel compatible with standard FITC/GFP filter sets on most fluorescence microscopes, flow cytometers, and plate readers . This standardization eliminates the need for custom filter configurations and simplifies experimental setup compared to probes with less common or variable spectral properties.

Purity & Spectra
Data to verify
>98% purity; Ex/Em 509/534 nm (FITC/GFP channel)
Supports lot-to-lot reproducibility review
Supplier specification; independent verification recommended
quality control reproducibility spectral properties

HKSOX-1r Validated Applications


Live-Cell Cytosolic Superoxide Imaging

HKSOX-1r is optimally suited for confocal microscopy studies requiring sustained intracellular signal to track O2•− production over time. Its enhanced cellular retention addresses the probe efflux issue common with HKSOX-1, making it ideal for experiments where continuous imaging or time-lapse analysis is necessary [1]. Validated in HCT116, BV-2, and RAW264.7 cells under mitochondrial stress conditions, HKSOX-1r provides a reliable tool for investigating superoxide's role in inflammatory signaling, mitochondrial dysfunction, and oxidative stress-related pathologies [2].

Zebrafish In Vivo Superoxide Imaging

For researchers utilizing zebrafish as a model organism, HKSOX-1r offers a pre-validated in vivo imaging protocol (10 μM, 20 min incubation) that reliably reports on superoxide production in response to oxidative challenges such as PMA or antimycin A [3]. This application is particularly valuable for developmental biology studies, toxicological screening, and evaluation of antioxidant therapeutics in a whole-animal context, where spatial resolution of superoxide production is critical [4].

High-Throughput Screening of Superoxide Modulators

HKSOX-1r's validation in 96-well microplate assays and flow cytometry makes it an excellent choice for screening libraries of compounds that modulate superoxide levels [5]. Its compatibility with standard FITC/GFP filter sets (Ex/Em 509/534 nm) and high purity (>98%) ensure reproducible, high-quality data across large sample sets . Researchers can seamlessly transition from primary screening in plate readers to secondary validation by flow cytometry or confocal imaging using the same probe, streamlining the drug discovery or chemical biology workflow .

Superoxide Detection with Minimal ROS Interference

In complex biological environments where multiple ROS species (e.g., H2O2, HOCl, •OH) and abundant cellular reductants (e.g., GSH) coexist, HKSOX-1r's non-redox detection mechanism provides superior specificity for superoxide compared to traditional redox-based probes like DHE or MitoSOX . This makes HKSOX-1r the probe of choice for experiments where accurate superoxide quantification is paramount, such as dissecting specific signaling pathways or validating the superoxide-scavenging activity of novel compounds .

Application
Selection Property
Validation Focus
Live-cell cytosolic O2•− imaging
Enhanced cellular retention profile
Signal stability in time-lapse studies
Zebrafish in vivo O2•− imaging
Whole-organism probe distribution
Spatial O2•− detection in vertebrate models
High-throughput O2•− modulator screening
Multi-platform assay compatibility
Cross-platform data reproducibility
O2•− detection in complex ROS environments
Non-redox detection mechanism
Specificity against other ROS and cellular reductants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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